Ethyl 8-bromoquinoline-3-carboxylate

HIV-1 integrase ALLINI Antiviral resistance

Procure Ethyl 8-bromoquinoline-3-carboxylate (CAS 347146-14-9) for SAR studies where 8-bromo selectivity is critical. This quinoline scaffold retains full efficacy against HIV-1 IN A128T resistance mutants (unlike 6-bromo analogs) and offers 55.6-fold MAO-B selectivity (IC50 0.900 nM). Its XLogP3 of 3.1 and TPSA of 39.2 Ų ensure favorable CNS drug-like properties. Source from validated routes for R&D scale-up.

Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
CAS No. 347146-14-9
Cat. No. B1592497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-bromoquinoline-3-carboxylate
CAS347146-14-9
Molecular FormulaC12H10BrNO2
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=C1)C=CC=C2Br
InChIInChI=1S/C12H10BrNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3
InChIKeyGTEFIYMEQZHVDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-bromoquinoline-3-carboxylate (CAS 347146-14-9): An 8-Bromo-Substituted Quinoline-3-Carboxylate Building Block for Medicinal Chemistry and Antiviral Research


Ethyl 8-bromoquinoline-3-carboxylate (CAS 347146-14-9) is a heteroaromatic building block comprising a quinoline core with a bromine substituent at the 8-position and an ethyl ester at the 3-carboxylate position [1]. It has a molecular formula of C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol, with computed physicochemical properties including an XLogP3 of 3.1, a topological polar surface area of 39.2 Ų, and 3 rotatable bonds [1]. This compound serves as a versatile intermediate in the synthesis of biologically active quinoline derivatives, particularly in antiviral drug discovery programs targeting HIV-1 integrase and in the development of monoamine oxidase inhibitors [2][3].

Why Generic 8-Substituted Quinoline-3-Carboxylates Cannot Substitute for Ethyl 8-bromoquinoline-3-carboxylate in Critical Applications


The specific combination of a bromine atom at the 8-position and an ethyl ester at the 3-carboxylate position of the quinoline scaffold confers distinct steric, electronic, and reactivity properties that cannot be replicated by other 8-substituted analogs [1]. Bromine substitution at the 8-position has been demonstrated to differentially impact antiviral potency and resistance profiles compared to substitution at alternative positions (e.g., 6-bromo), with the 8-bromo variant retaining full efficacy against clinically relevant resistance mutations while the 6-bromo analog loses potency [2]. Additionally, the ethyl ester group modulates lipophilicity (XLogP3 = 3.1) and hydrogen bonding capacity, parameters that critically influence cellular permeability and target engagement in medicinal chemistry campaigns, distinguishing this compound from methyl ester or carboxylic acid derivatives [1].

Quantitative Differentiation of Ethyl 8-bromoquinoline-3-carboxylate: Evidence from Head-to-Head Comparisons and Cross-Study Analyses


Retained Antiviral Potency Against HIV-1 Integrase Resistance Mutant: 8-Bromo vs. 6-Bromo Analog

In a study evaluating multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs), the 8-bromo analog of ethyl 8-bromoquinoline-3-carboxylate demonstrated full retention of antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo analog experienced a significant loss of potency [1]. This head-to-head comparison directly quantifies a functional differentiation between positional isomers that is critical for antiviral drug development.

HIV-1 integrase ALLINI Antiviral resistance 8-bromoquinoline

Monoamine Oxidase A (MAO-A) Inhibition: Cross-Study Comparison with Structurally Related Analogs

Ethyl 8-bromoquinoline-3-carboxylate exhibits an IC₅₀ of 50 nM against recombinant human MAO-A, as measured by inhibition of 4-hydroxyquinolone production using kynuramine as substrate after 20 minutes [1]. In a separate cross-study evaluation, a structurally related 8-bromoquinoline carboxylate derivative (BindingDB ID BDBM50607019) demonstrated an improved IC₅₀ of 9.5 nM against human recombinant MAO-A under similar assay conditions [2]. This cross-study comparison establishes a benchmark range of MAO-A inhibitory potency for the 8-bromoquinoline carboxylate scaffold.

MAO-A Monoamine oxidase Neurodegeneration Quinoline carboxylate

Monoamine Oxidase B (MAO-B) Inhibition: Potency and Selectivity Profile

Ethyl 8-bromoquinoline-3-carboxylate demonstrates an IC₅₀ of 0.900 nM against recombinant human MAO-B, representing approximately 55.6-fold selectivity for MAO-B over MAO-A (IC₅₀ 50 nM for MAO-A) under identical assay conditions [1]. This quantitative selectivity profile is a critical differentiator for compounds intended for MAO-B-specific therapeutic applications (e.g., Parkinson's disease) versus non-selective MAO inhibitors.

MAO-B Monoamine oxidase Selectivity 8-bromoquinoline

Lipophilicity and Physicochemical Profile: Comparison with Methyl Ester and Carboxylic Acid Analogs

Ethyl 8-bromoquinoline-3-carboxylate has a computed XLogP3 value of 3.1, topological polar surface area (TPSA) of 39.2 Ų, and contains 3 rotatable bonds [1]. Class-level inference indicates that the ethyl ester confers distinct lipophilicity relative to the methyl ester analog (methyl 8-bromoquinoline-3-carboxylate, MW 266.09 g/mol), which would be expected to have lower logP, and the carboxylic acid analog, which would have substantially lower logP due to ionization at physiological pH. These differences directly impact membrane permeability and oral bioavailability predictions in drug discovery.

Lipophilicity Drug-likeness ADME Quinoline carboxylate

Synthesis Feasibility and Intermediacy: Documented Scalable Route from 4-Hydroxy Precursor

A documented synthetic route for ethyl 8-bromoquinoline-3-carboxylate proceeds from 3-carbethoxy-4-hydroxy-8-bromoquinoline via a two-step sequence: (1) treatment with phosphorus oxychloride under reflux for 1 hour to yield a chlorinated intermediate, followed by (2) zinc-mediated reduction in dioxane/acetic acid at 65°C for 30 minutes, affording the title compound [1]. The method is supported by patent literature and provides a viable starting point for process optimization and scale-up [1].

Organic synthesis Heterocyclic chemistry Bromoquinoline Process chemistry

Commercial Purity and Analytical Characterization Standards: Procurement-Ready Quality Metrics

Ethyl 8-bromoquinoline-3-carboxylate is commercially available with standard purities of 95% to 98% from multiple suppliers, with batch-specific analytical data including NMR, HPLC, and GC provided upon request . Typical procurement specifications include a molecular weight of 280.12 g/mol, storage at room temperature, and MDL number MFCD19703864 . These quality metrics enable direct comparison with alternative suppliers and ensure consistency across research batches.

Quality control Analytical chemistry Procurement Building blocks

Optimal Research and Industrial Application Scenarios for Ethyl 8-bromoquinoline-3-carboxylate Based on Quantitative Evidence


Antiviral Drug Discovery: HIV-1 Integrase Allosteric Inhibitor (ALLINI) Lead Optimization

This compound is ideally suited for structure-activity relationship (SAR) studies in HIV-1 integrase allosteric inhibitor programs, specifically where resistance profile differentiation is critical. The direct evidence that 8-bromo substitution retains full antiviral potency against the IN A128T resistance mutant, while the 6-bromo analog loses effectiveness [1], provides a clear rationale for prioritizing the 8-bromo scaffold in medicinal chemistry campaigns targeting drug-resistant HIV strains.

Neurodegenerative Disease Research: Selective MAO-B Inhibitor Development

With a sub-nanomolar IC₅₀ (0.900 nM) against recombinant human MAO-B and approximately 55.6-fold selectivity over MAO-A [1], ethyl 8-bromoquinoline-3-carboxylate serves as a promising starting point for developing selective MAO-B inhibitors for Parkinson's disease and other neurodegenerative conditions. The quantitative selectivity data directly addresses a key safety requirement in MAO-B inhibitor development.

Medicinal Chemistry Building Block: Synthesis of CNS-Penetrant Drug Candidates

The computed physicochemical properties (XLogP3 = 3.1, TPSA = 39.2 Ų, 3 rotatable bonds) [1] position this compound within favorable ranges for oral bioavailability and blood-brain barrier penetration. It is particularly valuable as a core scaffold for CNS drug discovery programs where balanced lipophilicity is required, offering distinct advantages over more polar (carboxylic acid) or less lipophilic (methyl ester) analogs [1].

Process Chemistry and Scale-Up: Feasible Intermediate for Heterocyclic Synthesis

The documented synthetic route from 3-carbethoxy-4-hydroxy-8-bromoquinoline, supported by patent literature [1], establishes a viable foundation for process development and scale-up. This compound is appropriate for research programs requiring multi-gram to kilogram quantities of an 8-bromoquinoline-3-carboxylate building block with well-defined synthetic accessibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 8-bromoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.